molecular formula C12H18N2O3 B1146382 Secobarbital-d5 CAS No. 145243-97-6

Secobarbital-d5

Cat. No. B1146382
Key on ui cas rn: 145243-97-6
M. Wt: 243.31 g/mol
InChI Key: KQPKPCNLIDLUMF-HHEIPOTRSA-N
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Patent
US03966744

Procedure details

Sodium seconal (2 g) was dissolved in a small volume of water and mixed with a conc. aqueous solution of CaCl2. The white precipitate which separated out was filtered, washed with water, then with ether and air dried on the filter funnel. A white powder (2.3 g) assumed to be the Ca salt of seconal was collected. This was dissolved in methanol (50 ml) and, after addition of 1.1 g of sodium chloroacetate and 2 ml DMF, was refluxed for 6 hours, and then allowed to stir at room temperature overnight. After evaporation of the solvent, the residue was treated with water (30 ml) and acidified with conc. HCl. The mixture was extracted with chloroform (3 × 30 ml) and the organic layer evaporated to dryness. The residue was stirred with 30 ml of 10% NaHCO3 solution and then extracted with chloroform. The chloroform extract, on evaporation, yielded 0.82 g of unreacted seconal. The bicarbonate layer was acidified and extracted with chloroform. The organic layer upon evaporation yielded 0.86 g of a gummy material which had an NMR spectrum consistent with the expected acid. This acid was redissolved in 10% NaHCO3 and the above procedure of acidification and chloroform extraction was repeated, leading to a yield of 0.62 g of a colorless gum which slowly crystallized on standing. This material was analytically pure.
Name
Sodium seconal
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
seconal

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH:4]([C:6]1([CH2:15][CH:16]=[CH2:17])[C:13](=[O:14])[N-:12][C:10](=[O:11])[NH:9][C:7]1=[O:8])[CH3:5].[Na+].[Cl-].[Cl-].[Ca+2]>O>[CH3:1][CH2:2][CH2:3][CH:4]([C:6]1([CH2:15][CH:16]=[CH2:17])[C:13](=[O:14])[NH:12][C:10](=[O:11])[NH:9][C:7]1=[O:8])[CH3:5] |f:0.1,2.3.4|

Inputs

Step One
Name
Sodium seconal
Quantity
2 g
Type
reactant
Smiles
CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC=C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white precipitate which separated out
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ether and air dried on the filter funnel
CUSTOM
Type
CUSTOM
Details
was collected
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in methanol (50 ml)
ADDITION
Type
ADDITION
Details
after addition of 1.1 g of sodium chloroacetate and 2 ml DMF
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
the residue was treated with water (30 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3 × 30 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated to dryness
STIRRING
Type
STIRRING
Details
The residue was stirred with 30 ml of 10% NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract, on evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
seconal
Type
product
Smiles
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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